4-Carbamoyl-2-nitrobenzoic acid

概要

説明

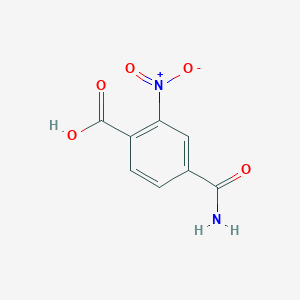

4-Carbamoyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzoic acid, featuring both a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

4-Carbamoyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-carbamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Carbamoyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Carbamoyl-2-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Hydrolysis: 4-Carboxy-2-nitrobenzoic acid and ammonia.

科学的研究の応用

4-Carbamoyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its functional groups that allow for further chemical modifications.

作用機序

The mechanism of action of 4-carbamoyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

類似化合物との比較

Similar Compounds

2-Nitrobenzoic acid: Similar structure but with the nitro group in the ortho position.

3-Nitrobenzoic acid: Nitro group in the meta position.

4-Nitrobenzoic acid: Lacks the carbamoyl group, only has the nitro group in the para position.

Uniqueness

4-Carbamoyl-2-nitrobenzoic acid is unique due to the presence of both the carbamoyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research.

生物活性

4-Carbamoyl-2-nitrobenzoic acid (CNBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CNBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an aromatic compound characterized by the presence of both a carbamoyl group and a nitro group attached to a benzoic acid backbone. Its chemical structure can be represented as follows:

This structure enables it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that these compounds showed effectiveness against various strains of bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for certain derivatives . This suggests that CNBA and its derivatives could be valuable in combating antibiotic resistance.

Anticancer Activity

The anticancer potential of CNBA has also been explored. A study focused on the structure-activity relationship (SAR) of similar compounds revealed that certain analogs could induce apoptosis in cancer cell lines, particularly in human promyelocytic leukemia cells (HL-60) . The mechanism involves differentiation-inducing activity, which is crucial for developing new cancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, CNBA has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent antibacterial activity, with enhanced effects noted when combined with other antibiotics. The study concluded that CNBA could serve as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Mechanism

In another investigation, researchers assessed the anticancer effects of CNBA derivatives on various cancer cell lines. The findings highlighted that specific analogs triggered apoptosis through caspase activation pathways, suggesting potential applications in cancer therapy . The study emphasized the need for further exploration into the molecular mechanisms underlying these effects.

Summary of Biological Activities

特性

IUPAC Name |

4-carbamoyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUFCFXGNSMISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。